Tert-butyl 4-(3-(4-bromophenyl)propanoyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(3-(4-bromophenyl)propanoyl)piperazine-1-carboxylate is an organic compound with the molecular formula C18H25BrN2O3 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions The compound features a tert-butyl ester group, a bromophenyl group, and a propanoyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-(4-bromophenyl)propanoyl)piperazine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of a phenyl ring to form a bromophenyl intermediate.
Attachment of the Propanoyl Group: The bromophenyl intermediate is then reacted with a propanoyl chloride in the presence of a base such as pyridine to form the 3-(4-bromophenyl)propanoyl intermediate.
Formation of the Piperazine Derivative: The 3-(4-bromophenyl)propanoyl intermediate is then reacted with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the piperazine derivative.
Introduction of the Tert-butyl Ester Group: Finally, the piperazine derivative is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and optimized reaction conditions to increase yield and purity while reducing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(3-(4-bromophenyl)propanoyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group in the propanoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The piperazine ring can undergo oxidation reactions to form N-oxides using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Reaction conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). Reaction conditions typically involve the use of anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether at low temperatures.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA). Reaction conditions typically involve the use of solvents such as dichloromethane (DCM) or acetonitrile (MeCN) at room temperature.
Major Products Formed
Substitution Reactions: The major products formed are substituted derivatives of this compound, where the bromine atom is replaced by the nucleophile.
Reduction Reactions: The major products formed are alcohol derivatives of this compound, where the carbonyl group is reduced to an alcohol.
Oxidation Reactions: The major products formed are N-oxide derivatives of this compound, where the nitrogen atoms in the piperazine ring are oxidized to N-oxides.
Scientific Research Applications
Tert-butyl 4-(3-(4-bromophenyl)propanoyl)piperazine-1-carboxylate has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: It is used in the study of biological processes and as a tool for investigating the function of biological molecules.
Medicine: It is used in the development of pharmaceutical compounds and as a lead compound in drug discovery.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-(4-bromophenyl)propanoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of enzymes, receptors, and other proteins involved in various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl 4-(3-(4-bromophenyl)propanoyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate: This compound has a similar structure but lacks the propanoyl group, making it less versatile in certain applications.
Tert-butyl 4-(3-bromophenyl)piperazine-1-carboxylate: This compound has a similar structure but with the bromine atom in a different position on the phenyl ring, which can affect its reactivity and applications.
Tert-butyl 4-(4-formylphenyl)piperazine-1-carboxylate: This compound has a formyl group instead of a propanoyl group, which can affect its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a unique set of chemical properties and reactivity that can be leveraged in various scientific research applications.
Properties
IUPAC Name |
tert-butyl 4-[3-(4-bromophenyl)propanoyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BrN2O3/c1-18(2,3)24-17(23)21-12-10-20(11-13-21)16(22)9-6-14-4-7-15(19)8-5-14/h4-5,7-8H,6,9-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALERFCWTCWGZAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CCC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601123924 | |
Record name | 1-Piperazinecarboxylic acid, 4-[3-(4-bromophenyl)-1-oxopropyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601123924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704065-10-0 | |
Record name | 1-Piperazinecarboxylic acid, 4-[3-(4-bromophenyl)-1-oxopropyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704065-10-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperazinecarboxylic acid, 4-[3-(4-bromophenyl)-1-oxopropyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601123924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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